6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ringIndoloquinoxalines are known for their diverse biological activities and have been extensively studied for their potential use in various fields, including medicinal chemistry, materials science, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by further functionalization. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have also explored the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of microwave irradiation and transition-metal-catalyzed cross-coupling reactions are promising approaches for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX)
Reduction: Sodium borohydride
Substitution: Propargyl bromide, potassium carbonate, dry acetone
Major Products Formed
Oxidation: Quinoxaline derivatives
Reduction: Reduced indoloquinoxaline derivatives
Substitution: Propargyl-substituted indoloquinoxaline derivatives
Scientific Research Applications
6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and dyes.
Biology: Exhibits significant antiviral and anticancer activities due to its ability to intercalate with DNA.
Medicine: Potential use in the development of new therapeutic agents for treating viral infections and cancer.
Mechanism of Action
The primary mechanism of action for 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This compound binds to the DNA helix, disrupting essential processes for DNA replication and transcription . The thermal stability of the DNA-compound complex is influenced by the substituents and side chains attached to the indoloquinoxaline nucleus . Additionally, this compound has shown significant multidrug resistance (MDR) modulating activity by interacting with ATP-binding cassette transporters .
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the butoxybenzyl and methyl groups.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with enhanced biological activity.
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one: A derivative used in the synthesis of various biologically active compounds.
Uniqueness
6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its unique substituents, which enhance its solubility, stability, and biological activity. The presence of the butoxybenzyl group provides additional hydrophobic interactions, improving its binding affinity to biological targets .
Properties
Molecular Formula |
C26H25N3O |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-[(2-butoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N3O/c1-3-4-15-30-24-12-8-5-9-19(24)17-29-23-14-13-18(2)16-20(23)25-26(29)28-22-11-7-6-10-21(22)27-25/h5-14,16H,3-4,15,17H2,1-2H3 |
InChI Key |
JMDJOUWMVVGYJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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